4-Bromo-1-(difluoromethyl)-2-iodobenzene

Catalog No.
S8424791
CAS No.
M.F
C7H4BrF2I
M. Wt
332.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(difluoromethyl)-2-iodobenzene

Product Name

4-Bromo-1-(difluoromethyl)-2-iodobenzene

IUPAC Name

4-bromo-1-(difluoromethyl)-2-iodobenzene

Molecular Formula

C7H4BrF2I

Molecular Weight

332.91 g/mol

InChI

InChI=1S/C7H4BrF2I/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H

InChI Key

LPPYTKKTMBAPJR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)I)C(F)F

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(F)F

4-Bromo-1-(difluoromethyl)-2-iodobenzene is a highly specialized, polyfunctionalized aromatic building block designed for advanced organic synthesis and medicinal chemistry. It features a difluoromethyl (-CF2H) group, a highly valued bioisostere for lipophilic hydrogen-bond donors, positioned alongside two distinct halogen handles (iodine and bromine) [1]. This specific 1,2,4-substitution pattern provides a precise, programmable scaffold for constructing complex molecules. The inherent reactivity difference between the C-I and C-Br bonds allows chemists to perform sequential, orthogonal cross-coupling reactions with absolute regiocontrol, making this compound an essential precursor for the efficient, scalable synthesis of targeted therapeutics and advanced agrochemicals [2].

Substituting 4-Bromo-1-(difluoromethyl)-2-iodobenzene with structurally similar analogs introduces severe process and performance liabilities. Using a dibromo analog (e.g., 2,4-dibromo-1-(difluoromethyl)benzene) eliminates orthogonal reactivity, resulting in statistical mixtures during coupling that require costly, yield-destroying chromatographic separations [1]. Substituting with the trifluoromethyl (-CF3) analog, 4-bromo-1-(trifluoromethyl)-2-iodobenzene, fundamentally alters the pharmacological profile of the end product; the -CF3 group is purely hydrophobic and lacks the critical hydrogen-bond donating capability of the -CF2H group, often leading to poorer aqueous solubility and reduced target binding affinity [2]. Furthermore, utilizing a chloro-iodo analog requires significantly harsher conditions and expensive proprietary ligands to activate the C-Cl bond in the second coupling step, risking the degradation of sensitive functional groups installed during the first step.

Thermodynamic Differentiation in Sequential Cross-Coupling

The procurement value of this compound lies in the significant bond dissociation energy (BDE) difference between its C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) bonds. Under standard palladium catalysis, the 2-iodo position undergoes oxidative addition rapidly at 20–50 °C, while the 4-bromo position remains completely unreactive. This enables >95% regioselectivity for the first coupling step. In contrast, using a dibromo baseline results in competing reactions, yielding at best a ~50% statistical mixture of regioisomers [1].

Evidence DimensionRegioselectivity and Yield in First-Stage Coupling
Target Compound Data>95% regioselectivity (C-I activation at 20-50 °C)
Comparator Or Baseline2,4-Dibromo-1-(difluoromethyl)benzene (~50% statistical mixture)
Quantified Difference>45% absolute yield improvement in the first synthetic step; zero regioisomer separation required.
ConditionsStandard Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling conditions.

Eliminates the need for complex protecting group strategies or tedious chromatographic separation of regioisomers, drastically reducing scale-up costs and cycle times.

Bioisosteric Advantage over Trifluoromethyl Analogs

When incorporated into an Active Pharmaceutical Ingredient (API), the -CF2H group acts as a lipophilic hydrogen-bond donor. Compared to the ubiquitous -CF3 group, the -CF2H moiety typically reduces the calculated logP (clogP) of the final molecule by 0.5 to 1.0 units while introducing a new hydrogen-bond interaction site [1]. Procuring the -CF2H building block directly allows chemists to optimize drug-like properties without adding synthetic steps.

Evidence DimensionLipophilicity (logP) and H-bond capacity of downstream derivatives
Target Compound DataLower logP; +1 Hydrogen-bond donor
Comparator Or Baseline4-Bromo-1-(trifluoromethyl)-2-iodobenzene (-CF3 analog)
Quantified Difference~0.5-1.0 logP unit reduction; enhanced aqueous solubility.
ConditionsPhysicochemical profiling of functionalized fluorinated aromatics.

Procuring the -CF2H building block directly prevents late-stage attrition of drug candidates due to poor aqueous solubility or lack of target engagement.

Superior Reactivity vs. Chloro-Iodo Analogs in Late-Stage Functionalization

After functionalizing the 2-position, the remaining 4-bromo handle can be activated using standard, inexpensive Pd(0) catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) at moderate temperatures (80–100 °C). If a 4-chloro analog is used instead, the second coupling step requires highly specialized, expensive ligands (e.g., Buchwald phosphines) and harsher conditions (>110 °C) to force C-Cl oxidative addition [1].

Evidence DimensionTemperature and Catalyst Requirement for 2nd Coupling
Target Compound Data80-100 °C, standard generic ligands
Comparator Or Baseline4-Chloro-1-(difluoromethyl)-2-iodobenzene (>110 °C, premium ligands)
Quantified Difference~20-30 °C reduction in reaction temperature; avoids premium proprietary ligand costs.
ConditionsSecond-stage Suzuki-Miyaura or Buchwald-Hartwig coupling.

Allows for broader substrate scope and higher overall yields in complex multi-step syntheses by preserving sensitive functional groups installed during the first step.

Sequential Synthesis of 1,2,4-Trisubstituted Pharmaceuticals

This compound is the ideal starting material for synthesizing complex 1,2,4-trisubstituted benzene cores found in modern kinase inhibitors and GPCR ligands. By leveraging the thermodynamic difference between the C-I and C-Br bonds, chemists can perform a Suzuki coupling at the 2-position followed by a Buchwald-Hartwig amination at the 4-position, achieving high overall yields without the need for regioisomer separation [1].

Lead Optimization via -CF2H Scanning

In medicinal chemistry programs suffering from poor metabolic stability or excessive lipophilicity, this building block allows for the direct incorporation of a -CF2H group as a bioisostere for -CH3, -OH, or -SH. Its procurement enables rapid generation of analog libraries with improved aqueous solubility and maintained hydrogen-bonding networks, directly translating the physicochemical advantages of the -CF2H group into the final API [2].

Development of Advanced Agrochemicals

The compound is highly suited for the discovery of novel crop protection agents. The orthogonal halogens allow for the modular assembly of complex bis-aryl or heteroaryl structures, while the -CF2H group enhances cuticular penetration and target binding in pests or weeds, providing a distinct performance advantage over traditional -CF3 containing agrochemicals [2].

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

331.85092 g/mol

Monoisotopic Mass

331.85092 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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